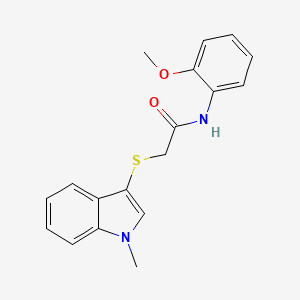

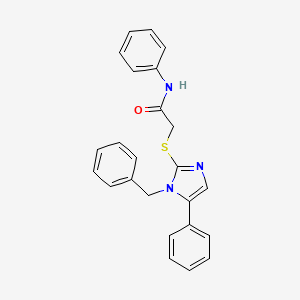

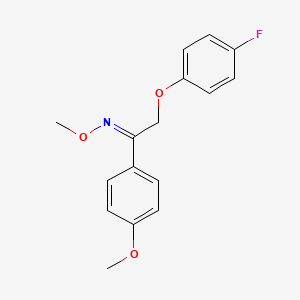

![molecular formula C15H19N3O2S B2626235 Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone CAS No. 1396849-83-4](/img/structure/B2626235.png)

Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methanone group.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives like “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone, focusing on six unique applications:

Anti-Tubercular Agents

Benzo[d]thiazole derivatives have shown significant potential as anti-tubercular agents. Recent studies highlight their ability to inhibit Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds exhibit better inhibition potency compared to standard reference drugs, making them promising candidates for developing new anti-tubercular therapies .

Anti-Inflammatory Agents

Research has demonstrated that derivatives of Benzo[d]thiazole possess notable anti-inflammatory properties. These compounds can inhibit key enzymes involved in the inflammatory process, such as COX-1 and COX-2. Molecular docking studies support their potential as effective anti-inflammatory agents, which could be beneficial in treating various inflammatory conditions .

Anti-Cancer Agents

Benzo[d]thiazole derivatives have been investigated for their anti-cancer properties. Studies have shown that these compounds exhibit cytotoxic effects against various human cancer cell lines, including MGC-803 (gastric cancer), HepG-2 (liver cancer), T24 (bladder cancer), and NCI-H460 (lung cancer). Their ability to induce cell death in cancer cells makes them promising candidates for cancer therapy .

Quorum Sensing Inhibitors

Quorum sensing is a mechanism used by bacteria to coordinate their behavior, including biofilm formation and virulence. Benzo[d]thiazole derivatives have been identified as potential quorum sensing inhibitors, which can disrupt bacterial communication without being antibiotic. This property is particularly valuable in developing new strategies to combat bacterial infections and reduce antibiotic resistance .

Antimicrobial Agents

The antimicrobial activity of Benzo[d]thiazole derivatives has been extensively studied. These compounds have shown effectiveness against a wide range of bacterial and fungal pathogens. Their broad-spectrum antimicrobial properties make them suitable for developing new antimicrobial agents to address the growing issue of drug-resistant infections .

Safety and Hazards

The safety and hazards associated with “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” are not explicitly mentioned in the available resources. It is not intended for human or veterinary use and is available for research use only.

Future Directions

The future directions for the research on “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthetic pathways, and investigation of their mechanism of action .

properties

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNJGRBLQIWIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

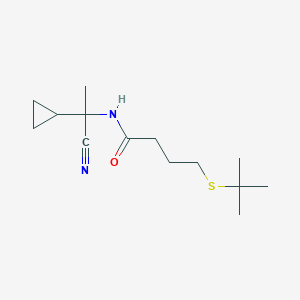

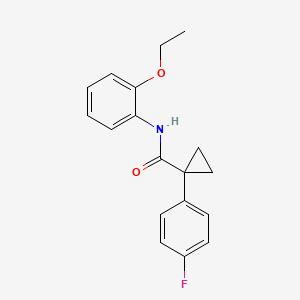

![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)

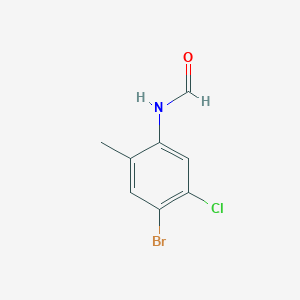

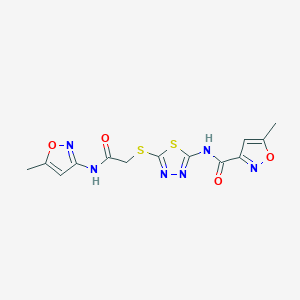

![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)

![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)

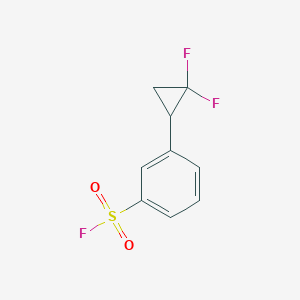

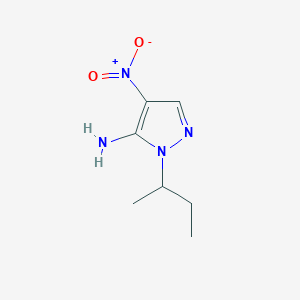

![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)